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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzaldehyde

Cat. No.: B1353916

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-methoxybenzaldehyde. The information is compiled from predictive data and
analysis of structurally related compounds, offering a robust resource for the identification and
characterization of this molecule. This document presents expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental
protocols, and a visual representation of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-3-
methoxybenzaldehyde. These predictions are based on established principles of
spectroscopy and data from analogous substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~10.3 S 1H Aldehyde (-CHO)

~7.6 dd 1H Aromatic Proton

~7.4 t 1H Aromatic Proton

~7.2 dd 1H Aromatic Proton

~3.9 s 3H Methoxy (-OCH3)
13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (6, ppm) Assignment

~190 Carbonyl Carbon (C=0)
~158 Aromatic Carbon (-O-C)
~135 Aromatic Carbon (-CI-C)
~130 Aromatic Carbon

~128 Aromatic Carbon

~125 Aromatic Carbon

~115 Aromatic Carbon

~56 Methoxy Carbon (-OCHs)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-3-methoxybenzaldehyde is expected to show characteristic

absorption bands for its functional groups.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1353916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi

~2850, ~2750 Medium

resonance)

Carbonyl (C=0) Stretch of the
~1700 Strong

aldehyde
~1580, ~1470 Medium Aromatic C=C Bending
~1250 Strong Aryl-O Stretch (Methoxy)
~750 Strong C-CI Stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular formula for 2-Chloro-3-methoxybenzaldehyde is CsH7CIO2.[1]

Predicted Mass Spectrometry Data[1]

m/z Value Predicted Adduct
170.01 M]*

171.02 [M+H]*

193.00 [M+Na]*

The fragmentation pattern in Electron lonization (El) Mass Spectrometry is anticipated to show
losses of key functional groups. Common fragments would likely include the loss of the
aldehyde group (-CHO), the methoxy group (-OCHs), and a chlorine atom (-Cl).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2-Chloro-3-methoxybenzaldehyde (typically 5-10 mg for
'H NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

o Data Acquisition:
o The spectrometer is locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the magnetic field homogeneity.

o For 'H NMR, standard parameters include a 30-45° pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an
internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount of 2-Chloro-3-
methoxybenzaldehyde can be analyzed using an Attenuated Total Reflectance (ATR)
accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium
bromide and pressing it into a thin disk.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.
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o The sample is placed in the beam path.

o The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4
cm~L,

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-Chloro-3-methoxybenzaldehyde in a volatile
solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via
direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or
Liquid Chromatography (LC).

lonization: Electron lonization (EIl) is a common technique for generating fragments and
providing structural information. Electrospray lonization (ESI) is a softer ionization method
that is useful for determining the molecular weight.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic molecule like 2-Chloro-3-methoxybenzaldehyde.
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Caption: Workflow for the structural elucidation of 2-Chloro-3-methoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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